![molecular formula C28H30N4O2S B2929694 N-{3-[(4-benzylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide CAS No. 618404-95-8](/img/structure/B2929694.png)

N-{3-[(4-benzylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

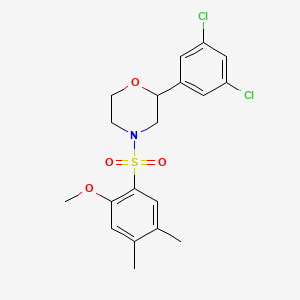

This compound is a complex organic molecule that contains several functional groups, including a benzylpiperazine, a pyridine, a thiophene, and a furan carboxamide. These groups are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. It’s likely that the benzylpiperazine, pyridine, and thiophene groups contribute to the compound’s overall shape and reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the benzylpiperazine group might undergo reactions with acids or bases, while the pyridine group might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxamide group could make the compound polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación

PET Imaging of Microglia

The compound has relevance in PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This application is significant for imaging reactive microglia and disease-associated microglia contributing to neuroinflammation in vivo. It offers a noninvasive tool for studying neuroinflammation's role in neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease, and monitoring neuroinflammatory effects of immunotherapy for peripheral malignancies (Horti et al., 2019).

Brain Edema Inhibition

Structurally related derivatives of the compound have been investigated for their ability to inhibit brain edema. These derivatives have shown significant activity in inhibiting peripheral edema, highlighting their potential therapeutic applications in conditions involving brain swelling and injury (Robert et al., 1995).

Antiprotozoal Agents

The compound's derivatives have shown potent activity against protozoal infections. Their ability to bind strongly to DNA and show in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum makes them promising candidates for treating protozoal diseases (Ismail et al., 2004).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact withoxidoreductase proteins . These proteins play a crucial role in various biological processes, including energy production, detoxification, and cellular repair.

Mode of Action

It is suggested that the compound may interact with its targets throughhydrogen bonding . This interaction could potentially alter the function of the target proteins, leading to changes in cellular processes .

Biochemical Pathways

Given the potential interaction with oxidoreductase proteins, it is plausible that the compound could influenceredox reactions within the cell .

Pharmacokinetics

Similar compounds have been found to exhibit goodbioavailability

Result of Action

Similar compounds have shown significantantibacterial and antifungal activity . This suggests that the compound could potentially inhibit the growth of certain microorganisms.

Direcciones Futuras

Future research could focus on exploring the biological activity of this compound and optimizing its structure for better efficacy and safety. This could involve testing the compound against various biological targets, studying its pharmacokinetics and pharmacodynamics, and modifying its structure to improve its properties .

Propiedades

IUPAC Name |

N-[3-[(4-benzylpiperazin-1-yl)-pyridin-3-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O2S/c1-20-21(2)35-28(30-27(33)24-11-7-17-34-24)25(20)26(23-10-6-12-29-18-23)32-15-13-31(14-16-32)19-22-8-4-3-5-9-22/h3-12,17-18,26H,13-16,19H2,1-2H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQQOUIZNMDRQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(C2=CN=CC=C2)N3CCN(CC3)CC4=CC=CC=C4)NC(=O)C5=CC=CO5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2929612.png)

![(4-phenyltetrahydro-2H-pyran-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2929620.png)

![N-(3-chloro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2929622.png)

![4-Isobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2929623.png)

![2-[Hydroxy(phenylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2929627.png)

![7-(2-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2929629.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2929631.png)